molecular formula C20H26ClNO B12005575 1-Piperidineethanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride CAS No. 6159-39-3

1-Piperidineethanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride

Cat. No.: B12005575
CAS No.: 6159-39-3
M. Wt: 331.9 g/mol
InChI Key: MKAXSYNOZMOVDG-UHFFFAOYSA-N
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Description

1-Piperidineethanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride is a chemical compound with the molecular formula C20H25NO·HCl. It is known for its unique structure, which includes a piperidine ring, a hydroxyl group, and two phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidineethanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride typically involves the reaction of beta-methyl-alpha,alpha-diphenylpiperidine-1-ethanol with hydrochloric acid. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-Piperidineethanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperature, pressure, and pH to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

1-Piperidineethanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential effects on biological systems and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Piperidineethanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Piperidineethanol, beta-methyl-alpha,alpha-diphenyl-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

6159-39-3

Molecular Formula

C20H26ClNO

Molecular Weight

331.9 g/mol

IUPAC Name

1,1-diphenyl-2-piperidin-1-ylpropan-1-ol;hydrochloride

InChI

InChI=1S/C20H25NO.ClH/c1-17(21-15-9-4-10-16-21)20(22,18-11-5-2-6-12-18)19-13-7-3-8-14-19;/h2-3,5-8,11-14,17,22H,4,9-10,15-16H2,1H3;1H

InChI Key

MKAXSYNOZMOVDG-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N3CCCCC3.Cl

Origin of Product

United States

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